Spectroscopic data for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Spectroscopic data for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
An In-depth Technical Guide to the Spectroscopic and Physicochemical Profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2] The specific substitution pattern on the indolin-2-one ring system critically influences the compound's potency, selectivity, and pharmacokinetic properties.[2][3]
This technical guide provides a comprehensive, predictive analysis of the spectroscopic and physicochemical properties of a novel derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one . As experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, anticipated profile. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis, characterization, and development of new indolin-2-one-based therapeutic agents.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physicochemical nature is paramount for predicting its behavior in biological systems. Properties such as lipophilicity, polarity, and molecular size are key determinants of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
Structure and Identifiers:
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IUPAC Name: 3-ethyl-5-hydroxy-1,3-dimethylindol-2-one
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Molecular Formula: C₁₂H₁₅NO₂[5]
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Molecular Weight: 205.25 g/mol
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Exact Mass: 205.1103 Da[5]
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InChI Key: HXTZVERNCJVVLU-UHFFFAOYSA-N[5]
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SMILES: CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C[5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Monoisotopic Mass | 205.11028 Da | Foundational value for high-resolution mass spectrometry.[5] |
| XlogP | 1.9 | Measures lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can engage in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as H-bond acceptors. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The predicted ¹H and ¹³C NMR spectra for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one are detailed below, based on established chemical shift values for substituted indolinones.[6][7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons, with multiplicities providing clear evidence of neighboring protons.
Structure with Proton Assignments: (A visual representation of the molecule with protons labeled Ha, Hb, etc., would be placed here in a full whitepaper.)
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| -OH | ~5.0-6.0 | broad singlet | - | Phenolic protons are exchangeable and often appear as a broad signal. |
| H-4 | ~6.85 | d | J ≈ 2.0 | Aromatic proton ortho to the hydroxyl group, showing doublet splitting from H-6. |
| H-6 | ~6.70 | dd | J ≈ 8.4, 2.0 | Aromatic proton meta to the hydroxyl group, split by both H-7 and H-4. |
| H-7 | ~6.90 | d | J ≈ 8.4 | Aromatic proton ortho to the amide nitrogen, showing doublet splitting from H-6. |
| N-CH₃ | ~3.20 | s | - | Singlet characteristic of N-methyl groups in indolinones.[8] |
| C3-CH₃ | ~1.45 | s | - | Singlet for the methyl group on the C3 quaternary center. |
| -CH₂CH₃ | ~1.90 (Ha), ~1.70 (Hb) | m (dq, dq) | J ≈ 14.0, 7.5 | Diastereotopic methylene protons of the ethyl group, appearing as a complex multiplet. |
| -CH₂CH₃ | ~0.85 | t | J ≈ 7.5 | Triplet for the terminal methyl group of the ethyl substituent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton, with the carbonyl carbon and the quaternary C3 carbon being particularly diagnostic.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (C2) | ~180.5 | Typical chemical shift for a lactam carbonyl carbon.[7] |
| C5 | ~154.0 | Aromatic carbon bearing the -OH group, shifted downfield. |
| C3a | ~135.0 | Aromatic carbon at the ring junction. |
| C7a | ~125.5 | Aromatic carbon at the ring junction, adjacent to the nitrogen. |
| C4 | ~115.0 | Aromatic CH ortho to the -OH group. |
| C7 | ~109.0 | Aromatic CH ortho to the nitrogen. |
| C6 | ~111.0 | Aromatic CH meta to the -OH group. |
| C3 | ~48.0 | Quaternary sp³ carbon, a key structural feature. |
| -CH₂CH₃ | ~33.0 | Methylene carbon of the ethyl group. |
| N-CH₃ | ~26.5 | N-methyl carbon. |
| C3-CH₃ | ~23.0 | Methyl carbon attached to the C3 position. |
| -CH₂CH₃ | ~8.5 | Terminal methyl carbon of the ethyl group. |
Standard Experimental Protocol for NMR Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
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¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
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¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR-Based Structural Verification
Caption: A simplified predicted fragmentation pathway for the title compound.
Standard Experimental Protocol for ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion spray.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z values of the observed ions and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the hydroxyl and carbonyl groups.
Table 5: Predicted Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2970 - 2850 | C-H stretch | Aliphatic C-H (methyl, ethyl) |
| 1710 - 1680 | C=O stretch | Amide (γ-lactam) |
| 1610, 1480 | C=C stretch | Aromatic ring |
| 1370 - 1350 | C-N stretch | Amide C-N |
The carbonyl (C=O) stretching frequency is particularly diagnostic. In similar five-membered lactam rings (indolinones), this peak is typically observed around 1700 cm⁻¹. [9]The presence of a broad O-H stretch would immediately confirm the hydroxyl functionality.
Standard Experimental Protocol for ATR-IR
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This guide outlines the anticipated spectroscopic and physicochemical profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. The predicted NMR, MS, and IR data provide a detailed electronic and structural fingerprint that will be invaluable for the unambiguous identification and characterization of this novel compound upon its synthesis. The provided protocols represent standard, validated methodologies for acquiring high-quality data. By combining these predictive analyses with rigorous experimental verification, researchers can confidently advance the development of new indolin-2-one derivatives for potential therapeutic applications.
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